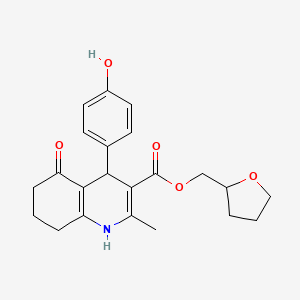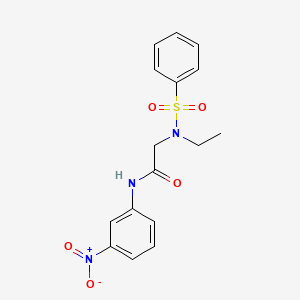![molecular formula C19H31NO B5155718 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol involves its binding to the β2-adrenergic receptor. This binding results in the activation of the receptor, which triggers a cascade of intracellular signaling events that ultimately lead to the physiological effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol are primarily mediated through its interaction with the β2-adrenergic receptor. This interaction leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound. Some of the physiological effects of this compound include bronchodilation, increased heart rate, and increased blood pressure.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol for lab experiments is its selectivity for the β2-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of this compound is its relatively low potency compared to other ligands for the β2-adrenergic receptor. This can make it challenging to achieve the desired physiological effects at lower concentrations.
未来方向
There are several future directions for research on 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol. One of the most significant areas of research is the further elucidation of its mechanism of action. Understanding the precise mode of action of this compound can lead to the development of more potent and selective ligands for the β2-adrenergic receptor. Additionally, further research is needed to explore the potential applications of this compound in other areas of research, such as drug discovery and the study of other GPCRs.
合成方法
The synthesis of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-phenylethanol with 4-tert-butylcyclohexanone in the presence of sodium borohydride and methylamine. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained through filtration and recrystallization.
科学研究应用
2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been shown to be a potent and selective ligand for the GPCR known as the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and bronchodilation.
属性
IUPAC Name |
2-[(4-tert-butylcyclohexyl)-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-10-12-17(13-11-16)20(4)14-18(21)15-8-6-5-7-9-15/h5-9,16-18,21H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFREQYOBTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)